Golgicide A-1
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Overview
Description
Golgicide A-1, also known as Golgicide A cis-isomer, is a chemical compound with the molecular formula C₁₇H₁₄F₂N₂. It is a less active cis-diastereomer of Golgicide A, which is known for its role in inhibiting the function of the Golgi apparatus in cells. This compound has been studied for its potential to weakly inhibit mosquito reproduction and displays minimal cytotoxicity in certain assays .
Preparation Methods
Industrial Production Methods: Industrial production of Golgicide A-1 would require optimization of the synthetic route to ensure high yield and purity. This typically involves the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Golgicide A-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Golgicide A-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the function of the Golgi apparatus and its role in cellular processes.
Biology: Investigated for its potential to inhibit mosquito reproduction, which could have implications for controlling mosquito-borne diseases.
Medicine: Studied for its minimal cytotoxicity, making it a candidate for further research in drug development.
Industry: Potential applications in the development of insecticides or other products targeting specific biological pathways.
Mechanism of Action
Golgicide A-1 exerts its effects by inhibiting the function of the Golgi apparatus, a critical organelle involved in protein and lipid trafficking within cells. The compound targets guanine nucleotide exchange factors (GEFs) such as GBF1, which are essential for the activation of ADP-ribosylation factor 1 (Arf1). Inhibition of GBF1 disrupts the formation of COPI vesicles, leading to the disassembly of the Golgi and trans-Golgi network .
Comparison with Similar Compounds
Golgicide A: The parent compound, more active than Golgicide A-1, and a potent inhibitor of the Golgi apparatus.
Golgicide A-2: Another diastereomer with different biological activity.
Brefeldin A: A well-known inhibitor of the Golgi apparatus, but with a different mechanism of action.
Uniqueness: this compound is unique due to its specific cis-diastereomeric form, which results in lower activity compared to Golgicide A. This makes it a valuable tool for studying the structure-activity relationship and understanding the nuances of Golgi apparatus inhibition.
Properties
Molecular Formula |
C17H14F2N2 |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1 |
InChI Key |
NJZHEQOUHLZCOX-WOSRLPQWSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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